Benzyl 2-(2-chloro-1,3-thiazol-4-yl)acetate
Description
Properties
Molecular Formula |
C12H10ClNO2S |
|---|---|
Molecular Weight |
267.73 g/mol |
IUPAC Name |
benzyl 2-(2-chloro-1,3-thiazol-4-yl)acetate |
InChI |
InChI=1S/C12H10ClNO2S/c13-12-14-10(8-17-12)6-11(15)16-7-9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
InChI Key |
HPRRXGWLBKBXTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC2=CSC(=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Alkylation of Thiazole Derivatives
A foundational approach involves the alkylation of preformed thiazole intermediates. Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, a common precursor, undergoes hydrazinolysis to form 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide, which is subsequently functionalized. For instance, refluxing ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate with hydrazine monohydrate in methanol yields the hydrazide intermediate in 90% efficiency. Benzylation is then achieved via nucleophilic substitution using benzyl halides in dimethylformamide (DMF) with lithium hydride as a base, yielding the target ester.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Hydrazide Formation | Hydrazine monohydrate, MeOH, reflux | 90% | |
| Benzylation | Benzyl bromide, LiH, DMF, room temp | 75-85% |
Condensation Reactions with Chlorinated Intermediates
Alternative routes leverage chlorinated thiazole precursors. Patent WO2014132270A2 discloses a process where 2-(2-chloro-1,3-thiazol-4-yl)acetic acid is esterified with benzyl alcohol under acidic conditions. The reaction employs toluene as a solvent and p-toluenesulfonic acid as a catalyst, achieving 80-88% yields after 6–8 hours at 110°C. This method emphasizes the importance of anhydrous conditions to prevent hydrolysis of the chloro-thiazole moiety.
Side Reactions and Mitigation
Catalytic Methods for Enhanced Efficiency
Recent advancements focus on catalytic systems to improve atom economy. Cobalt acetylacetonate and potassium bromide, under oxygen pressure (1.0–1.1 MPa), facilitate oxidative esterification of 2-(2-chloro-1,3-thiazol-4-yl)acetic acid with benzyl alcohol. This method, adapted from analogous ketone syntheses, achieves 70-75% yields at 70–75°C within 5–6 hours.
Advantages of Catalytic Approaches
- Reduced reliance on stoichiometric bases or acids.
- Scalability for industrial production due to shorter reaction times.
Reaction Optimization and Kinetic Insights
Solvent and Temperature Effects
The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilicity in benzylation steps, while toluene optimizes esterification by azeotropic removal of water. Elevated temperatures (70–110°C) accelerate kinetics but risk thermal degradation of the thiazole ring, necessitating careful monitoring.
Purification and Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, with characteristic signals at δ 7.35–7.45 ppm (benzyl aromatic protons) and δ 4.60 ppm (ester CH2).
Industrial-Scale Production Challenges
Cost and Raw Material Availability
Benzyl alcohol and chlorinated thiazole precursors are commercially available but incur high costs at multi-kilogram scales. Sourcing alternatives, such as recyclable benzylating agents or in situ thiazole synthesis, is an active area of research.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(2-chloro-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated products or other functionalized derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 2-(2-chloro-1,3-thiazol-4-yl)acetate has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Benzyl 2-(2-chloro-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, leading to the inhibition of microbial growth or modulation of inflammatory responses. The chloro group can enhance the compound’s binding affinity to its targets, thereby increasing its biological activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
Ethyl [2-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-1,3-thiazol-4-yl]acetate (Compound 3, )
- Key Features: Incorporates a quinazolinone ring fused to the thiazole.
- Comparison: The quinazolinone moiety introduces additional hydrogen-bonding sites and aromaticity, likely enhancing target binding affinity compared to the simpler chloro-thiazole structure. However, increased molecular complexity may reduce synthetic accessibility .
Ethyl 2-(4-Chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate ()
- Key Features : Benzothiazole core with a 2-oxo group and chloro substituent.
- Comparison: The benzothiazole system’s fused aromatic ring enhances planarity and π-π stacking interactions, whereas the oxo group adds polarity. This may improve solubility but reduce blood-brain barrier penetration relative to the non-fused thiazole in the target compound .
tert-Butyl Octyl 2-(2-Chloro-1,3-thiazol-4-yl)-2-fluoroacetate ()
- Key Features : Fluoro substituent and mixed ester groups (tert-butyl and octyl).
- Comparison : The fluoro group increases electronegativity and metabolic stability. The bulky tert-butyl and long-chain octyl esters drastically enhance lipophilicity, suggesting prolonged half-life but slower hydrolysis compared to benzyl esters .
Methyl 2-(2-Acetamido-1,3-thiazol-4-yl)acetate ()
- Key Features : Acetamido substituent on the thiazole.
- However, steric hindrance may reduce binding efficiency compared to the smaller chloro group .
Ethyl [2-(2-Benzoylhydrazinyl)-1,3-thiazol-4-yl]acetate ()
- Key Features : Benzoylhydrazinyl side chain.
- Comparison : The hydrazine linker enables chelation or secondary interactions, which could be advantageous in metal-binding therapies. However, increased polarity may limit bioavailability .
Physicochemical and Pharmacokinetic Properties
Q & A
Basic Research Question
- Spectroscopy : High-resolution NMR (¹H/¹³C) identifies substituent positions on the thiazole ring. For instance, the chloro-thiazole proton exhibits a distinct downfield shift (~7.5–8.5 ppm) in ¹H NMR .
- X-ray Crystallography : Single-crystal X-ray diffraction using SHELX software confirms bond lengths and angles. For example, the C–Cl bond in the thiazole ring typically measures ~1.72 Å, consistent with similar structures .
- Validation : Tools like PLATON check for structural errors (e.g., missed symmetry or incorrect space groups).
What strategies can address discrepancies in biological activity data for thiazole derivatives like this compound?
Advanced Research Question
- Data Normalization : Control for batch-to-batch variability in compound purity using HPLC (≥95% purity threshold) .
- Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to validate interactions with targets like tyrosinase or glucokinase. Compare binding conformations with analogous compounds (e.g., ethyl 2-(2-amino-thiazol-4-yl)acetate derivatives) .
- Reproducibility : Validate assays across multiple cell lines or enzymatic models. For example, inconsistencies in IC₅₀ values may arise from differences in membrane permeability or assay pH .
How do hydrogen-bonding patterns and crystal packing influence the physicochemical stability of this compound?
Advanced Research Question
- Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., D(2) motifs between thiazole N and acetate O).
- Packing Effects : Use Mercury Software to analyze intermolecular interactions. For example, π-π stacking of benzyl groups may enhance thermal stability, while chloro-thiazole motifs influence solubility .
- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH) and monitor changes via PXRD to correlate packing defects with instability .
What computational methods are effective in predicting the ADMET properties of this compound during early-stage drug discovery?
Advanced Research Question
- In-Silico Tools : SwissADME predicts logP (~2.5–3.5) and aqueous solubility, while PreADMET evaluates CYP450 inhibition risks .
- Toxicity Alerts : Rule-based systems (e.g., Derek Nexus) flag thiazole-related hepatotoxicity. Cross-validate with experimental Ames tests for mutagenicity .
- Parameter Tuning : Adjust substituents (e.g., replacing benzyl with methyl groups) to optimize bioavailability while retaining activity .
How can researchers troubleshoot challenges in refining the crystal structure of this compound using SHELX?
Advanced Research Question
- Common Issues :
- Validation : Check R1/wR2 convergence (<5% discrepancy). Use ORTEP to visualize anisotropic displacement ellipsoids for accuracy.
What reaction mechanisms explain the electrophilic substitution behavior of the thiazole ring in this compound?
Advanced Research Question
- Mechanistic Pathways :
- Electrophilic Attack : The chloro group at position 2 directs incoming electrophiles to position 5 via resonance stabilization. For example, nitration occurs at position 5 in concentrated HNO₃/H₂SO₄ .
- Nucleophilic Substitution : The 4-position acetate group can undergo hydrolysis (e.g., NaOH/EtOH) to form carboxylic acid derivatives .
- Kinetic Studies : Monitor reactions via LC-MS to identify intermediates and propose rate laws .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
